A Technical Guide to the Fundamental Properties and Applications of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
A Technical Guide to the Fundamental Properties and Applications of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Abstract: This technical guide provides a comprehensive overview of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a pivotal building block in modern medicinal chemistry. We delve into the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and spectroscopic profile. The guide elucidates the strategic importance of the spiro[3.3]heptane scaffold as a three-dimensional, saturated bioisostere for aromatic rings, a strategy employed to escape the "flatland" of traditional drug design and improve key pharmaceutical properties. Particular emphasis is placed on its application as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering researchers and drug development professionals a detailed resource for leveraging this unique molecular scaffold.
Introduction: The Strategic Value of Spiro[3.3]heptane Scaffolds in Drug Discovery
For decades, medicinal chemistry has heavily relied on aromatic rings, particularly the phenyl group, as a core scaffold in drug design. While effective, this has led to a prevalence of flat, planar molecules, a phenomenon often termed "flatland". Over-reliance on sp2-hybridized systems can lead to suboptimal physicochemical properties, including poor solubility and metabolic instability.
In response, the field has seen a paradigm shift towards molecules with greater three-dimensionality, quantified by metrics such as the fraction of sp3-hybridized carbons (Fsp³). The spiro[3.3]heptane core has emerged as a premier example of a saturated bioisostere for the phenyl ring.[1] Its rigid, non-planar structure introduces defined exit vectors that can mimic the substitution patterns of mono-, meta-, and para-substituted benzene rings while significantly increasing the Fsp³ character of the molecule.[2] This structural rigidity can enhance binding affinity and selectivity for protein targets. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate serves as a versatile derivative, providing two key attachment points for the construction of more complex molecules, making it exceptionally valuable for researchers in drug development.[3][4]
Physicochemical and Structural Properties
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a diester derivative of spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid.[5] The parent dicarboxylic acid possesses axial chirality due to the spirocyclic center, allowing for the existence of enantiomers, a critical consideration in the development of stereospecific pharmaceuticals.[6]
Compound Identification & Properties
| Property | Value | Source(s) |
| IUPAC Name | dimethyl spiro[3.3]heptane-2,6-dicarboxylate | - |
| CAS Numbers | 27259-79-6, 37942-79-3 | [3][7][8] |
| Molecular Formula | C₁₁H₁₆O₄ | [3][4] |
| Molecular Weight | 212.25 g/mol | [3] |
| Appearance | Reported as a liquid | [4] |
| Boiling Point | Data not available (Parent acid B.P. is 417.8 °C, predicted) | [5] |
| Melting Point | Data not available (Parent acid M.P. is 230-235 °C) | [5] |
| Storage | Store sealed in a dry environment at 2-8°C | [8] |
Chemical Structure
The structure features a central quaternary carbon atom shared by two cyclobutane rings. The carboxylate groups are positioned at the 2 and 6 positions.
Synthesis and Purification Protocol
The most common and established route to Dimethyl spiro[3.3]heptane-2,6-dicarboxylate proceeds in two key stages: first, the synthesis of the parent dicarboxylic acid (Fecht's acid), followed by a standard Fischer esterification.
Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) [2]
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Rationale: This classic synthesis builds the spirocyclic core through a double alkylation of diethyl malonate with pentaerythrityl tetrabromide. The resulting tetraester is then hydrolyzed to the corresponding tetra-acid, which readily undergoes thermal decarboxylation to yield the more stable dicarboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Malonic Ester Addition: To the cooled sodium ethoxide solution, add diethyl malonate dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the enolate.
-
Cyclization: Add a solution of pentaerythrityl tetrabromide in ethanol to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC.
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Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide in water to the reaction mixture. Reflux for 4-6 hours to hydrolyze the four ester groups.
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Isolation of Tetra-acid: Distill off the ethanol. Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. The tetra-acid intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Decarboxylation: Dry the crude tetra-acid thoroughly. Place the solid in a suitable flask and heat to 220 °C. Carbon dioxide will evolve vigorously. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).[9]
-
Purification: The resulting solid, Spiro[3.3]heptane-2,6-dicarboxylic acid, can be purified by recrystallization from water or a suitable organic solvent.
Step 2: Fischer Esterification to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate [10]
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Rationale: This is a standard acid-catalyzed esterification. Using a large excess of methanol as both the reagent and solvent drives the equilibrium towards the product, while a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.[11]
-
Reaction Setup: Suspend Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 equiv) in a large excess of methanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence stops.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure dimethyl ester.
Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is not widely available in the public domain. The data presented below is predicted based on standard principles of NMR and IR spectroscopy and analysis of structurally related compounds.
| Technique | Predicted Data |
| ¹H NMR | δ ~3.70 (s, 6H, -OCH₃); δ ~3.0-3.2 (m, 2H, -CH(CO₂Me)₂); δ ~2.2-2.5 (m, 8H, cyclobutane -CH₂-) |
| ¹³C NMR | δ ~173-175 (C=O); δ ~51-52 (-OCH₃); δ ~40-45 (-CH(CO₂Me)₂); δ ~35-38 (spiro C); δ ~30-34 (cyclobutane -CH₂-) |
| IR (Infrared) | ~2960 cm⁻¹ (C-H, sp³ stretch); ~1735 cm⁻¹ (C=O, ester stretch); ~1200 cm⁻¹ (C-O, ester stretch) |
| Mass Spec (EI) | M⁺ at m/z = 212. Fragments at m/z = 181 ([M-OCH₃]⁺), 153 ([M-CO₂CH₃]⁺) |
Interpretation:
-
¹H NMR: The spectrum is expected to be relatively simple. A sharp singlet integrating to 6 protons for the two equivalent methoxy groups is the most prominent feature. The methine protons adjacent to the ester groups would appear as a multiplet further downfield. The eight methylene protons on the cyclobutane rings would likely appear as a complex set of overlapping multiplets.
-
¹³C NMR: The carbonyl carbons of the ester groups will be the most downfield signals. The methoxy carbons will appear around 50-52 ppm. The remaining sp³ carbons of the spirocyclic core will appear in the upfield region.
-
IR: The spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1735 cm⁻¹. A strong C-O stretching band will also be visible, alongside the typical C-H stretching frequencies for the aliphatic framework.
Reactivity and Key Applications in Medicinal Chemistry
The primary utility of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate lies in its function as a bifunctional, rigid scaffold. The two ester groups are convenient handles for further chemical modification, typically through hydrolysis to the diacid followed by amide coupling, or direct amidation.
Application as a Rigid PROTAC Linker
The most significant contemporary application is in the design of Proteolysis Targeting Chimeras (PROTACs).[3] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker is a critical component of any PROTAC, as its length, rigidity, and geometry dictate the formation of a productive ternary complex between the POI and the E3 ligase. Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, after conversion to its diacid or other reactive form, serves as an excellent rigid linker. Its well-defined structure restricts the conformational freedom of the PROTAC, which can lead to improved potency and selectivity.
Conclusion
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is more than a simple chemical reagent; it is a strategic tool for addressing long-standing challenges in drug discovery. Its rigid, three-dimensional structure provides a robust alternative to planar aromatic systems, offering a clear path to improving the druglike properties of new chemical entities. The well-defined synthesis and versatile ester functionalities make it an accessible and highly valuable building block for researchers. Its demonstrated utility as a rigid linker in PROTAC design positions it at the forefront of innovative therapeutic modalities, ensuring its continued importance in the development of next-generation medicines.
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